N-Desmethyl rosuvastatin is primarily formed in the liver through the metabolism of rosuvastatin via the cytochrome P450 2C9 enzyme. It is classified as a synthetic organic compound and is categorized under pharmaceuticals, specifically as a metabolite of a statin drug. The empirical formula for N-desmethyl rosuvastatin is with a molecular weight of approximately 440.50 g/mol .
The synthesis of N-desmethyl rosuvastatin occurs predominantly through metabolic pathways after the administration of rosuvastatin. The primary method involves the enzymatic action of cytochrome P450 2C9, which demethylates rosuvastatin to produce N-desmethyl rosuvastatin. This process can be studied using various analytical techniques, including high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) .
N-Desmethyl rosuvastatin retains much of the structural integrity of its parent compound, with modifications that affect its pharmacological activity. The structural formula can be represented as follows:
Key data points include:
N-Desmethyl rosuvastatin is primarily utilized in clinical pharmacology studies to understand its role in the therapeutic effects of rosuvastatin. Its quantification in plasma is essential for:
N-Desmethyl rosuvastatin (systematic name: (3R,5S)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid) is the major active metabolite of the lipid-lowering drug rosuvastatin. Its molecular formula is C₂₁H₂₆FN₃O₆S, with a molecular weight of 467.51 g/mol, differing from the parent compound (C₂₂H₂₈FN₃O₆S, MW 481.53 g/mol) by the absence of one methyl group (-CH₃) on the sulfonamide nitrogen [4] [7]. The compound retains the core pharmacophore of statins: a dihydroxyheptenoic acid side chain, a pyrimidine ring, and a 4-fluorophenyl group. Crucially, it possesses two chiral centers at positions 3 and 5 of the heptenoic acid chain, adopting the (3R,5S) absolute configuration identical to rosuvastatin. This stereochemistry is essential for optimal binding to HMG-CoA reductase [3] [7].
The E-isomer at the C6 double bond (Δ⁶) is the biologically relevant configuration. No geometric isomers (Z/E variants) are pharmacologically significant, though synthetic routes may produce them as intermediates. Tautomerism is observed in the pyrimidine ring, where the N-desmethyl variant exhibits keto-enol tautomerism at the N-H position, though the sulfonamide-keto form predominates under physiological conditions [7].
Table 1: Structural Identifiers of N-Desmethyl Rosuvastatin
Property | Value/Descriptor |
---|---|
IUPAC Name | (3R,5S)-7-[4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonamido)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid |
CAS Registry Number | 371775-74-5 |
Molecular Formula | C₂₁H₂₆FN₃O₆S |
Molecular Weight | 467.51 g/mol |
SMILES | CC(C)C₁=C(\C=C[C@@H](O)CC@@HCC(O)=O)C(=NC(NS(C)(=O)=O)=N₁)C₂=CC=C(F)C=C₂ |
InChIKey | DJUKMHIJCDJSIJ-GUFYHEMZSA-N |
Hydrogen Bond Donors | 4 |
Hydrogen Bond Acceptors | 9 |
N-Desmethyl rosuvastatin exhibits pH-dependent solubility and ionization, mirroring but not identical to its parent compound. It is sparingly soluble in aqueous environments at physiological pH (7.4), with solubility increasing markedly below pH 5.0 due to protonation of the carboxylic acid group (pKa ≈ 4.6). The sulfonamide group (pKa ≈ 9.5) contributes to ionization in alkaline conditions. This amphoteric character results in zwitterion formation between pH 4.5–7.0, influencing its membrane permeability and extraction efficiency [4] [6].
Stability profiles are critical for analytical quantification and storage:
Lipophilicity is reduced compared to rosuvastatin, evidenced by an octanol-water partition coefficient (log D₇.₄) of -0.33, making it more hydrophilic than atorvastatin (log D >1.0) but less than pravastatin (log D -0.84) [3]. This property governs its tissue distribution, favoring hepatic over extrahepatic uptake.
Table 2: Key Physicochemical Properties
Property | N-Desmethyl Rosuvastatin | Rosuvastatin |
---|---|---|
Molecular Weight | 467.51 g/mol | 481.53 g/mol |
Log D₇.₄ | -0.33 | -0.28 |
pKa (Carboxylic Acid) | ~4.6 | ~4.5 |
pKa (Sulfonamide) | ~9.5 | ~9.6 |
Solubility (pH 7.4) | 0.1–0.5 mg/mL | 0.2–0.7 mg/mL |
Degradation Pathway | Dehydration → Lactone | Dehydration → Lactone |
The primary structural distinction between N-desmethyl rosuvastatin and rosuvastatin lies in the N-demethylation of the sulfonamide group, converting -N(CH₃)SO₂CH₃ to -NHSO₂CH₃. This modification reduces steric bulk and alters electronic properties, decreasing affinity for HMG-CoA reductase. Enzymatic assays confirm the metabolite exhibits approximately 50% inhibitory activity against HMG-CoA reductase compared to the parent drug [4] [7]. This reduction occurs because the sulfonamide methyl group optimizes van der Waals contacts with Arg568 in the reductase active site; demethylation disrupts this interaction [3].
Hydrophilicity and Liver Selectivity: Like rosuvastatin, N-desmethyl rosuvastatin is actively transported into hepatocytes via the organic anion-transporting polypeptide 1B1 (OATP1B1). Its hydrophilicity (log D₇.₄ = -0.33) ensures minimal passive diffusion into extrahepatic tissues (e.g., skeletal muscle), reducing off-target effects—a trait shared with pravastatin but contrasting with lipophilic statins like simvastatin or atorvastatin, which readily penetrate cell membranes [2] [3].
Metabolic Pathways: Unlike most statins, rosuvastatin undergoes minimal cytochrome P450 metabolism (<10%). N-desmethyl rosuvastatin is formed via CYP2C9-mediated oxidation, a minor pathway compared to lactonization or direct excretion. This contrasts sharply with:
Structural Analogies with Other Statin Metabolites:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: